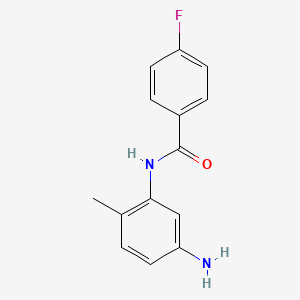

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a methyl group, and a fluorobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

化学反应分析

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amides, and various functionalized benzamides, depending on the specific reagents and conditions used .

科学研究应用

Pharmacological Applications

Bruton's Tyrosine Kinase Inhibition

One of the most significant applications of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is its role as a selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is crucial in several autoimmune diseases and cancers, making this compound a candidate for therapeutic interventions. Studies have shown that compounds targeting BTK can potentially treat:

- Autoimmune Disorders : Conditions such as rheumatoid arthritis and systemic lupus erythematosus have been linked to BTK activity. Inhibition of BTK can mitigate the symptoms associated with these diseases .

- Cancers : Many B-cell malignancies depend on BTK for survival and proliferation. Targeting BTK with this compound may offer new treatment avenues for B-cell lymphomas and chronic lymphocytic leukemia .

Table 1: Diseases Associated with BTK and Potential Treatment Applications

| Disease Type | Examples | Potential Application |

|---|---|---|

| Autoimmune Disorders | Rheumatoid Arthritis, Lupus | BTK inhibition to reduce inflammation |

| Allergic Diseases | Asthma, Anaphylaxis | Modulation of immune response |

| Cancers | B-cell Lymphoma, Chronic Lymphocytic Leukemia | Targeted therapy to inhibit tumor growth |

Diagnostic Applications

This compound can also be utilized as a radiolabeled compound for imaging techniques in clinical settings. Its application as a radiotracer allows for the visualization of BTK expression in tissues, which is particularly useful in:

- Disease Staging : Radiolabeled versions of this compound can help quantify B-cell concentrations in various tissues, aiding in the assessment of disease progression .

- Therapeutic Monitoring : Measuring BTK occupancy by therapeutic agents can provide insights into the efficacy of ongoing treatments .

Research and Development

In addition to its therapeutic potential, this compound serves as a valuable biochemical tool in proteomics research. Its ability to interact with specific biological targets makes it suitable for:

- Biochemical Assays : The compound can be employed in assays designed to study protein interactions and cellular pathways influenced by BTK.

- Metabolomic Studies : Investigating the metabolic pathways affected by BTK inhibition can provide deeper insights into disease mechanisms and treatment effects .

Case Studies

Several studies have highlighted the efficacy of compounds similar to this compound in clinical settings:

- A study demonstrated that selective BTK inhibitors significantly reduced disease activity in patients with rheumatoid arthritis, suggesting that similar compounds could offer therapeutic benefits .

- Another investigation into B-cell malignancies showed promising results when using BTK inhibitors to enhance patient responses to existing chemotherapies .

作用机制

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular pathways and targets are still under investigation .

相似化合物的比较

Similar Compounds

- N-(5-Amino-2-methylphenyl)-2-furamide

- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

- 5-Amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide

Uniqueness

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable molecule for drug development and other applications .

生物活性

N-(5-Amino-2-methylphenyl)-4-fluorobenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiparasitic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F2N2O. This compound features a fluorine atom at the para position relative to the amide group, which may influence its biological activity through enhanced binding interactions with target proteins.

Research indicates that compounds similar to this compound can interact with specific biological targets, including:

- CRBN (Cereblon): A protein involved in ubiquitin-mediated degradation pathways. Studies suggest that fluorinated benzamides can enhance binding affinity to CRBN, potentially leading to increased degradation of target proteins associated with cancer progression .

- Trypanosoma brucei: In antiparasitic studies, related benzamides have shown potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). For instance, derivatives have been identified with EC50 values as low as 0.001 μM, indicating strong antiparasitic potential .

Table 1: Biological Activity Overview

| Compound Name | Target | Activity (EC50/IC50) | Notes |

|---|---|---|---|

| This compound | CRBN | TBD | Potential for PROTAC development |

| Related Benzamide Compound (e.g., Compound 73) | Trypanosoma brucei | 0.001 μM | High selectivity over mammalian cells |

| Other Fluorinated Benzamides | Various Cancer Targets | Lower IC50 than non-fluorinated analogs | Enhanced binding and degradation efficiency |

Case Studies

- CRBN Binding Studies:

- Antiparasitic Activity:

-

Inhibition Mechanisms:

- Research has indicated that certain benzamides can inhibit key enzymes involved in critical metabolic pathways. For example, some studies have shown that benzamides can affect nicotinamide adenine dinucleotide kinase (NADK), leading to destabilization of dihydrofolate reductase (DHFR), a target for cancer therapies .

属性

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXURQNMOUKLHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。